Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate
Description
Methyl 1H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazole-oxadiazole core. This structure combines the electron-deficient nature of the oxadiazole ring with the aromatic and hydrogen-bonding capabilities of the imidazole moiety. The methyl ester group at the 5-position enhances solubility in organic solvents and modulates electronic properties, making the compound a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and esterification, as seen in analogous benzo[c][1,2,5]oxadiazole derivatives .
Properties
Molecular Formula |
C5H4N4O3 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O3/c1-11-5(10)4-6-2-3(7-4)9-12-8-2/h1H3,(H,6,7,8,9) |
InChI Key |
LRKUYVVCBLMOGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NON=C2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Precursors
A common approach to synthesize oxadiazole rings is the cyclization of hydrazide derivatives. For example, hydrazides derived from methyl carboxylates can be cyclized under dehydrating conditions to form the oxadiazole ring.
- Reagents: Phosphorus oxychloride (POCl3), concentrated sulfuric acid, phosphonium salts, or Burgess-type reagents are frequently used to promote cyclodehydration.
- Conditions: Heating under reflux or controlled acidic conditions facilitates ring closure.
This method is supported by the synthesis of related 1,3,4-oxadiazole derivatives, where hydrazides undergo intramolecular cyclization to yield the oxadiazole ring system.
Protection and Functionalization Steps
In complex molecules like methyl 1H-imidazo[4,5-c]oxadiazole-5-carboxylate, protecting groups may be used to mask reactive functionalities during synthesis.
Methylation Reactions
Methylation of heterocyclic nitrogen or sulfur atoms is often performed using methyl iodide or methyl bromide in the presence of bases like potassium hydroxide in ethanolic solution.
Use of Scandium Triflate Catalysis
Some syntheses employ Lewis acid catalysis, such as scandium trifluoromethanesulfonate, to facilitate condensation reactions leading to oxadiazole ring formation at room temperature.
- This mild catalytic method allows for the formation of substituted oxadiazoles from carboximidamide and aldehyde precursors.
Representative Synthetic Route (Literature-Based)
While specific literature on methyl 1H-imidazo[4,5-c]oxadiazole-5-carboxylate is limited, analogous synthetic routes for oxadiazole-fused imidazoles and methyl esters provide a basis:
Analytical Data and Characterization
The confirmation of the target compound typically involves:
- Nuclear Magnetic Resonance (NMR): Disappearance of NH protons and characteristic chemical shifts for methyl esters and heterocyclic protons.
- Infrared Spectroscopy (IR): Bands corresponding to C=O ester (~1700 cm^-1), C=N and C=C in heterocycles (~1600 cm^-1), and absence of NH stretching.
- Mass Spectrometry (MS): Molecular ion peak consistent with the calculated molecular weight.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content matching theoretical values.
For example, related oxadiazole derivatives showed IR bands at 1642, 1618 cm^-1 (C=N, C=C) and methyl proton singlets in ^1H NMR around 3.5-3.8 ppm.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazide Cyclization | Methyl hydrazide derivatives | POCl3, H2SO4, phosphonium salts | Reflux, acidic | Moderate to high | Classical method for oxadiazole ring formation |
| Methylation | Oxadiazole precursors | Methyl iodide, KOH | Reflux in ethanolic KOH | 70-80% | For methyl ester or N-methylation |
| Lewis Acid Catalysis | Carboximidamide + aldehydes | Scandium triflate | Room temperature | Moderate | Mild, selective synthesis |
| Protection/Deprotection | Hydroxyl-containing intermediates | Bromomethylcyclopropane, acetyl chloride | Room temp to reflux | High | Prevents side reactions during cyclization |
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole-oxadiazole core.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 1H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis of its analogs, focusing on structural motifs, physicochemical properties, and reactivity.
Structural Analogs with Varying Substituents
highlights imidazo[4,5-c]pyridine-4,6-diamine derivatives modified with aryl groups (e.g., phenyl, methoxyphenyl, trifluoromethylphenyl). Unlike these compounds, the target molecule replaces the pyridine ring with an oxadiazole, significantly altering electron distribution. For example:
- Hydrogen-bonding capacity : The imidazole NH group in the target compound enables stronger hydrogen bonding than the diamine substituents in imidazo[4,5-c]pyridines .
Ester-Functionalized Imidazole Derivatives
provides data on imidazole-5-carboxylates with ethyl or methyl ester groups. Key comparisons include:
- Thermal stability : Higher melting points in methyl esters (e.g., 3j at 157–158°C) suggest enhanced crystallinity compared to ethyl analogs, likely due to tighter molecular packing .
Benzo[c][1,2,5]oxadiazole Derivatives
describes benzo[c][1,2,5]oxadiazole-5-carboxamides and carboxyimidamides. Key distinctions include:
- Reactivity : The target compound’s methyl ester is more hydrolytically stable than the carboxamide or carbonyl chloride derivatives (e.g., compound 2 in ), which are prone to nucleophilic attack .
- Synthetic flexibility: Unlike the carboxyimidamide-substituted analogs (e.g., compound 14 in ), the methyl ester group allows straightforward conversion to acids or amides via hydrolysis or aminolysis .
Imidazo[4,5-c]naphthyridine Derivatives
references Epetirimod, an imidazo[4,5-c][1,5]naphthyridine with antiviral activity. While both share a fused imidazole ring, the naphthyridine core in Epetirimod introduces additional π-conjugation and steric bulk, which may enhance DNA intercalation but reduce solubility compared to the oxadiazole-based target compound .
Biological Activity
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
This compound features a fused imidazole and oxadiazole ring system, characterized by the presence of a methyl ester at the carboxylic acid position on the oxadiazole ring. This unique structural framework contributes to its chemical reactivity and biological properties. The electron-withdrawing properties of the oxadiazole moiety enhance the compound's stability and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that compounds containing the imidazo[4,5-c][1,2,5]oxadiazole structure exhibit a range of biological activities:
- Anticancer Activity : Several studies have identified this compound and related derivatives as promising antiproliferative agents. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
- Antiviral Properties : Similar compounds have been explored for their antiviral potential. The imidazo[4,5-c]quinolin framework has been noted for antiviral applications, suggesting that this compound may also exhibit such properties due to structural similarities .
- Anti-inflammatory Effects : Other derivatives within this class have demonstrated anti-inflammatory properties, indicating that modifications to the core structure can lead to varied therapeutic effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes selected derivatives and their corresponding biological activities:
| Compound Name | Structural Characteristics | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Fused imidazole and oxadiazole rings | Antiproliferative | TBD |
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Oxadiazole derivative | Anticancer (CNS cancer) | 17.33 |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | Inhibits EGFR | Anticancer | 0.24 |
The data indicates that modifications to the oxadiazole core can significantly influence anticancer potency and selectivity against various cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antiproliferative Screening : A library of oxadiazole derivatives was synthesized and screened for antiproliferative activity. Notably, some derivatives exhibited significant cytotoxicity against human tumor cell lines with IC50 values in the low micromolar range .
- Molecular Docking Studies : Molecular docking studies have confirmed the interaction of these compounds with key biological targets such as topoisomerase I. These studies aid in understanding the binding affinities and mechanisms of action at a molecular level .
- Pharmacological Evaluation : Compounds derived from this class have undergone pharmacological evaluation for their efficacy against various cancer types. Results indicate a promising profile for further development as anticancer agents.
Q & A
Q. What synthetic routes are most effective for preparing Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate, and how can reaction yields be optimized?
Answer: The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach involves:
Cyclocondensation : Reacting substituted imidazole precursors with nitrile oxides or oxadiazole-forming agents under reflux conditions (e.g., acetic acid, 80–100°C) .
Esterification : Introducing the methyl ester group using methanol and catalytic sulfuric acid or via diazomethane methylation.
Optimization : Yields (typically 50–70%) can be improved by controlling stoichiometry (e.g., 1.2:1 molar ratio of precursor to nitrile oxide) and reaction time (3–5 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include the methyl ester proton (δ ~3.9 ppm, singlet) and oxadiazole ring carbons (δ ~150–160 ppm). Aromatic protons in the imidazole ring appear as multiplets (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]+) should match the theoretical mass (e.g., C₇H₆N₄O₃: 212.0408 g/mol).
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and oxadiazole ring vibrations at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
- Substituent Variation : Modify the oxadiazole or imidazole moieties (e.g., halogenation, alkylation) to assess effects on target binding. For example:
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Computational docking (AutoDock Vina) predicts binding modes .
Q. How can contradictory data on the compound’s bioactivity be resolved?
Answer:
- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) and purity of batches (HPLC ≥98%).
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity and surface plasmon resonance (SPR) to assess kinetics. For example, conflicting antiviral results may arise from cell-line-specific uptake mechanisms .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. logP) to identify outliers .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
Answer:
- Prodrug Design : Replace the methyl ester with a tert-butyl ester to enhance oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid .
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (target range: 1–3) and improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxadiazole ring) and block metabolism via fluorination .
Experimental Design and Data Analysis
Q. How should researchers design in vitro assays to evaluate the compound’s interaction with Toll-like receptor 7 (TLR7)?
Answer:
- Cell-Based Assays : Use HEK293 cells transfected with TLR7 and a NF-κB luciferase reporter. Measure luminescence after compound treatment (0.1–100 µM) .
- Controls : Include resiquimod (TLR7 agonist) and CU-CPT-4a (antagonist) as positive/negative controls.
- Dose-Response Analysis : Calculate EC₅₀ using GraphPad Prism (nonlinear regression, four-parameter logistic model) .
Q. What computational tools are recommended for predicting the compound’s electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicts redox behavior) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability.
- QSAR Modeling : Use Schrödinger’s QikProp to correlate structural descriptors (e.g., polar surface area) with permeability .
Comparative Analysis
Q. How does this compound compare to structurally related imidazo-oxadiazole derivatives in terms of enzymatic inhibition?
Answer:
Q. What are the key differences in synthetic pathways between this compound and its benzo[c][1,2,5]oxadiazole analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
